REACTION_CXSMILES
|
C(C1C=CC=CC=1C(C)C)(C)C.C(C1C=CC=CC=1C(C)C)(C)C.[CH:25]([C:28]1[CH:33]=[CH:32][CH:31]=[C:30]([CH:34]([CH3:36])[CH3:35])[CH:29]=1)([CH3:27])[CH3:26].[O:37]=[O:38].[OH:39][O:40]O.C(C1C=CC=C(C(C)C)C=1)(C)C>>[O-:39][OH:40].[O-:37][OH:38].[CH:34]([C:30]1[CH:31]=[CH:32][CH:33]=[C:28]([CH:25]([CH3:27])[CH3:26])[CH:29]=1)([CH3:36])[CH3:35] |f:1.2,4.5,6.7.8|
|
Name
|
m-diisopropylbenzene hydroxyhydroperoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OOO.C(C)(C)C1=CC(=CC=C1)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(C=CC=C1)C(C)C
|
Name
|
m-diisopropylbenzene diisopropylbenzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(C=CC=C1)C(C)C.C(C)(C)C1=CC(=CC=C1)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(C=CC=C1)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at about 85° C.-95° C.
|
Name
|
|
Type
|
product
|
Smiles
|
[O-]O.[O-]O.C(C)(C)C1=CC(=CC=C1)C(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |